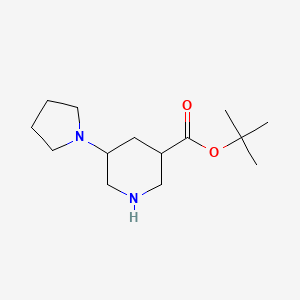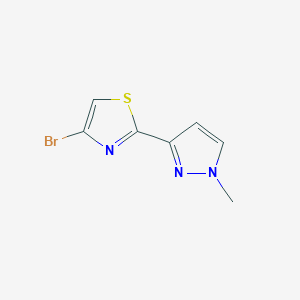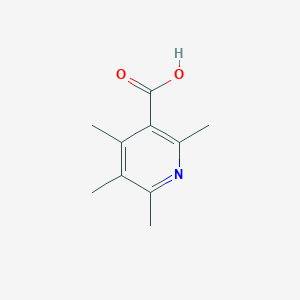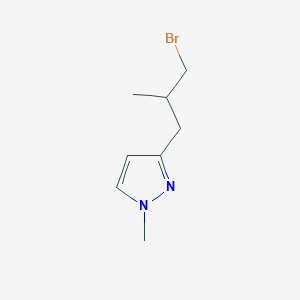
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused with a pyrimidine moiety, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with pyrimidine-5-carbaldehyde, followed by cyclization with thiourea under acidic conditions to yield the desired triazole-thiol compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the pyrimidine moiety.
Substitution: The ethyl group or the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its antiviral, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Propyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Ethyl-5-(pyrimidin-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. This subtle difference can result in varying degrees of biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C8H9N5S |
|---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-ethyl-3-pyrimidin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-9-5-10-4-6/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
UUAXYTUSKTUCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)

![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)



![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)



